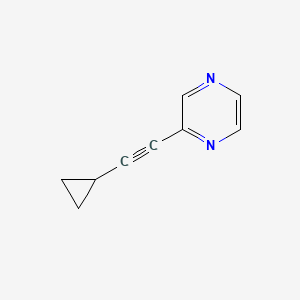
(4-Ethoxyphenyl)(4-fluorophenyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxyphenyl)(4-fluorophenyl)sulfane is an organic compound with the molecular formula C14H13FOS It is characterized by the presence of both ethoxy and fluorophenyl groups attached to a sulfane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)(4-fluorophenyl)sulfane typically involves the reaction of 4-ethoxyphenyl and 4-fluorophenyl derivatives with a sulfur source. One common method involves the use of thiol or disulfide compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the sulfane bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxyphenyl)(4-fluorophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane to thiols or other reduced sulfur compounds using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, ethanol, DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Ethoxyphenyl)(4-fluorophenyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Ethoxyphenyl)(4-fluorophenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)(4-fluorophenyl)sulfane
- (4-Ethoxyphenyl)(4-chlorophenyl)sulfane
- (4-Ethoxyphenyl)(4-bromophenyl)sulfane
Uniqueness
(4-Ethoxyphenyl)(4-fluorophenyl)sulfane is unique due to the combination of ethoxy and fluorophenyl groups, which impart distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H13FOS |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
1-ethoxy-4-(4-fluorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H13FOS/c1-2-16-12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,2H2,1H3 |
Clave InChI |
KEQONMKQIZTDGW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)SC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)










